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DL-GLUTAMIC ACID (2,4,4-D3)

Cat. No.: B1580174
M. Wt: 150.15
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Description

Significance of Stable Isotope Probes in Metabolic Studies

Stable isotope probes, including those labeled with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), have become indispensable in metabolic research. frontiersin.org Unlike radioactive isotopes, they are non-hazardous, making them suitable for a wide range of applications, including studies in humans. osf.iocambridge.org The use of stable isotopes allows researchers to trace the fate of specific atoms from a precursor molecule through various biochemical reactions to its eventual products. bitesizebio.comnih.gov This approach, known as stable isotope tracing, provides a dynamic view of metabolic pathways, which is crucial for understanding how metabolic fluxes are regulated in health and disease. bitesizebio.com

The key advantages of using stable isotope tracers include:

Safety : They pose no radioactive hazard, allowing for safe use in a variety of experimental models, including clinical studies. frontiersin.orgcambridge.org

High Sensitivity and Precision : Modern analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can detect and quantify the incorporation of stable isotopes with high sensitivity and precision. cambridge.orgnih.gov

Multiplexing Capabilities : It is possible to use multiple different stable isotope tracers in a single experiment to simultaneously probe different metabolic pathways. researchgate.netresearchgate.net

Elucidation of Network Dynamics : Stable isotope tracing is essential for metabolic flux analysis, which quantifies the rates of reactions in a metabolic network, providing insights that cannot be obtained from simply measuring metabolite concentrations. frontiersin.orgnih.govnih.gov

These probes have been instrumental in advancing our understanding of central carbon metabolism, amino acid metabolism, fatty acid synthesis, and the metabolic activities of microbial communities. researchgate.netnih.govacs.org

Rationale for Deuterium Labeling at Specific Positions (2,4,4-D3) in Glutamic Acid

The specific placement of deuterium atoms in a tracer molecule like glutamic acid is a deliberate strategy to investigate particular metabolic reactions and pathways. The labeling pattern of DL-Glutamic Acid (2,4,4-D3) is designed to monitor key transformations in glutamic acid metabolism.

Deuterium at Position 2 (α-carbon) : The hydrogen (or in this case, deuterium) on the α-carbon is directly involved in transamination reactions. These reactions, catalyzed by aminotransferases, are central to amino acid synthesis and degradation, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle. Tracking the retention or loss of the deuterium at this position provides a direct measure of transaminase activity. pnas.org

Deuterium at Position 4 (γ-carbon) : The hydrogens (or deuteriums) at the C4 position of glutamic acid are involved in the reactions of the TCA cycle. Glutamic acid can be converted to α-ketoglutarate, a key intermediate in the TCA cycle, via glutamate (B1630785) dehydrogenase or an aminotransferase. nih.gov As α-ketoglutarate is processed through the cycle, the deuterons at this position can be tracked into subsequent intermediates like succinate, fumarate (B1241708), and malate (B86768), or potentially transferred to water. nih.gov This allows researchers to trace the entry and flux of glutamic acid-derived carbon (and its associated hydrogen isotopes) through this central metabolic hub. mdpi.com

By combining labels at these specific positions, DL-Glutamic Acid (2,4,4-D3) becomes a sophisticated probe for dissecting the interconnected pathways of amino acid and energy metabolism.

Overview of DL-Glutamic Acid (2,4,4-D3) as a Tool for Tracing Metabolic Flux

DL-Glutamic Acid (2,4,4-D3) is a deuterated form of the non-essential amino acid glutamic acid, where deuterium atoms have been substituted for hydrogen at the C2 and both C4 positions. eurisotop.comsigmaaldrich.comnih.gov As a stable isotope tracer, it is used in metabolic flux analysis to quantify the dynamic rates of biochemical reactions. nih.govfrontiersin.org When introduced into a biological system, the labeled glutamic acid mixes with the endogenous pool and is utilized in various metabolic processes.

Researchers can track the fate of the deuterium labels using mass spectrometry or NMR spectroscopy. nih.gov For example, the incorporation of the deuterated backbone of glutamic acid into proteins can be measured to determine rates of protein synthesis. biorxiv.org More significantly, its conversion to α-ketoglutarate allows for the tracing of its contribution to the TCA cycle and related pathways, such as gluconeogenesis and fatty acid synthesis. nih.gov This makes it a valuable tool for studying how cells utilize glutamic acid as a metabolic fuel and a biosynthetic precursor, particularly in contexts of altered metabolism like cancer. mdpi.com

The use of deuterated tracers like this one is also foundational to Deuterium Metabolic Imaging (DMI), an emerging technique that uses magnetic resonance spectroscopy (MRS) to non-invasively visualize metabolic processes in vivo. osf.ionih.gov

Contextualization within the Field of Isotope-Resolved Metabolomics

The use of tracers like DL-Glutamic Acid (2,4,4-D3) is a key component of a broader research field known as Stable Isotope-Resolved Metabolomics (SIRM). nih.govresearchgate.net SIRM is a powerful approach that combines the administration of stable isotope-enriched precursors with advanced analytical technologies (UHR-FTMS, NMR) to map the flow of atoms throughout the entire metabolic network. nih.govnih.gov

Unlike traditional metabolomics, which provides a static snapshot of metabolite levels, SIRM offers a dynamic view, revealing which pathways are active and how they are interconnected. bitesizebio.com By tracking the transformation of labeled precursors into numerous downstream products, SIRM enables the robust reconstruction of metabolic pathways and the quantification of metabolic fluxes on a system-wide scale. nih.govnih.gov

DL-Glutamic Acid (2,4,4-D3) serves as a specific probe within the SIRM toolbox. It allows researchers to ask detailed questions about the roles of glutamic acid in the broader metabolic network. For instance, in a SIRM experiment that also uses ¹³C-labeled glucose, one could simultaneously determine the relative contributions of glucose and glutamic acid to the TCA cycle, providing a comprehensive picture of cellular energy metabolism. mdpi.com This ability to resolve the utilization of multiple precursors simultaneously is a hallmark of modern metabolomics research. researchgate.net

Data Tables

Table 1: Properties of DL-Glutamic Acid (2,4,4-D3) This table provides a summary of the key chemical and physical properties of the compound.

PropertyValueSource
Linear Formula HO₂CCD₂CH₂CD(NH₂)CO₂H sigmaaldrich.com
Molecular Weight 150.15 g/mol sigmaaldrich.comnih.gov
Isotopic Purity 98 atom % D sigmaaldrich.com
Chemical Purity 98% eurisotop.comsigmaaldrich.com
Mass Shift M+3 sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Unlabeled CAS # 617-65-2 eurisotop.com
Labeled CAS # 96927-56-9 eurisotop.com

Table 2: Example Research Applications of Deuterated Glutamic Acid/Glutamine Tracers This table outlines research findings where deuterated forms of glutamic acid or its amide, glutamine, were used to probe metabolic pathways.

Research AreaTracer UsedKey FindingAnalytical Method
Cancer Metabolism 2,3,3,4,4-²H-glutamineImplicated the activity of glutamate dehydrogenase (GDH) and malic enzyme in cancer cells. mdpi.comMass Spectrometry
Neuro-oncology Deuterated amino acids (general)Demonstrated the feasibility of detecting tracer accumulation in tumor models at physiological concentrations. osf.ioDeuterium Magnetic Resonance Spectroscopy (DMRS)
Hepatic Metabolism [²H₃]acetateTraced TCA cycle activity through the downstream production of deuterated glutamine/glutamate (Glx). nih.govDeuterium Metabolic Imaging (DMI)
Macromolecule Synthesis [D₇]-glucoseShowed deuterium incorporation from glucose into proteins (via amino acids), lipids, and nucleic acids. nih.govRaman Spectroscopy (SRS)

Properties

Molecular Weight

150.15

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Dl Glutamic Acid 2,4,4 D3

Strategies for Positional Deuteration of Amino Acids

The synthesis of DL-Glutamic Acid (2,4,4-D3) requires a strategic combination of chemical reactions to introduce deuterium (B1214612) at the C-2 (α-carbon) and C-4 (γ-carbon) positions.

Chemical Synthesis Approaches for DL-Glutamic Acid (2,4,4-D3)

A plausible and effective chemical synthesis of DL-Glutamic Acid (2,4,4-D3) can be achieved through a multi-step process that combines deuteration of a key intermediate with standard amino acid synthesis techniques. One such approach involves the following key transformations:

Formation of a a-keto acid precursor: The synthesis can commence from a suitable starting material that can be converted to a deuterated α-keto acid.

Reductive amination: The resulting α-keto-glutaric acid-d3 can then undergo reductive amination using a deuterated reducing agent in the presence of an ammonia (B1221849) source to introduce the amino group at the C-2 position, yielding DL-Glutamic Acid (2,4,4-D3).

A frequently employed method for α-deuteration of amino acids involves racemization via a Schiff base intermediate in a deuterated acidic medium. For instance, heating an amino acid with a ketone or aldehyde in deuterated acetic acid can lead to the exchange of the α-proton for a deuteron. cernobioscience.com

Another powerful strategy for introducing deuterium at specific locations is through the catalytic deuteration of unsaturated precursors. For example, a protected pyroglutamate (B8496135) can be converted to a 3,4-didehydropyroglutamate derivative. Catalytic deuteration of this unsaturated intermediate can introduce deuterium at the 3 and 4 positions. Subsequent hydrolysis of the pyroglutamate ring would yield glutamic acid deuterated at these positions. electronicsandbooks.com While this method directly yields 3,4-dideuterio-glutamic acid, modifications to the starting materials and reaction conditions could potentially be adapted to achieve the desired 2,4,4-D3 pattern.

Enzymatic Synthesis Considerations for Specific Deuteration Patterns

Enzymatic methods offer high specificity and can be powerful tools for stereoselective deuteration. While a direct enzymatic synthesis for DL-Glutamic Acid (2,4,4-D3) is not commonly reported, enzymatic reactions can be considered for specific steps of the synthesis.

For instance, enzymes such as glutamate (B1630785) dehydrogenase could potentially be used in the reductive amination of a deuterated α-ketoglutarate precursor. The stereoselectivity of the enzyme would primarily yield the L-enantiomer, which might require a subsequent racemization step to obtain the DL-mixture if that is the desired final product.

Furthermore, advances in enzyme engineering and dual-protein catalysis systems are opening new avenues for site-selective deuteration of amino acids. umass.edu These methods could potentially be adapted in the future to achieve specific deuteration patterns like the one in DL-Glutamic Acid (2,4,4-D3).

Verification of Isotopic Enrichment and Positional Specificity

Following the synthesis, it is imperative to confirm the isotopic enrichment and the precise location of the deuterium atoms within the glutamic acid molecule. A combination of analytical techniques is typically employed for this comprehensive characterization.

Analytical Techniques for Deuterium Content Determination

Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of a labeled compound. By comparing the mass spectrum of the deuterated compound with its unlabeled counterpart, the degree of deuterium incorporation can be accurately calculated. High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the isotopic cluster and allow for the determination of the relative abundance of molecules with different numbers of deuterium atoms. rsc.orgnih.gov

The isotopic purity is a critical parameter and is often reported as "atom % D". For DL-Glutamic Acid (2,4,4-D3), a typical isotopic purity would be in the range of 98 atom % D. osu.edu This signifies that at the labeled positions, 98% of the atoms are deuterium. The isotopic enrichment can be calculated from the mass spectrometry data by analyzing the relative intensities of the ion peaks corresponding to the unlabeled (M+0), singly deuterated (M+1), doubly deuterated (M+2), and triply deuterated (M+3) species. isotope.comresearchgate.net

Methods for Confirming Deuterium Localization at 2,4,4 Positions

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the exact positions of deuterium atoms in a molecule.

¹H NMR Spectroscopy: A comparison of the ¹H NMR spectrum of DL-Glutamic Acid (2,4,4-D3) with that of unlabeled DL-Glutamic Acid provides clear evidence of deuteration. The signals corresponding to the protons at the C-2 and C-4 positions will be significantly diminished or absent in the spectrum of the deuterated compound. The typical ¹H NMR spectrum of L-glutamic acid in D₂O shows a multiplet for the C-3 protons around 2.1 ppm, a triplet for the C-4 protons around 2.47 ppm, and a triplet for the C-2 proton around 3.75 ppm. acs.orgbmrb.io In the case of DL-Glutamic Acid (2,4,4-D3), the signals at approximately 2.47 ppm and 3.75 ppm would be expected to be absent or greatly reduced in intensity.

²H NMR Spectroscopy: Deuterium NMR (²H NMR) provides direct evidence of the presence and location of deuterium atoms. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR. umass.eduwikipedia.orgillinois.edu Therefore, the ²H NMR spectrum of DL-Glutamic Acid (2,4,4-D3) would be expected to show signals at approximately 3.75 ppm and 2.47 ppm, corresponding to the deuterium atoms at the C-2 and C-4 positions, respectively.

Mass Spectrometry Fragmentation Analysis: The fragmentation pattern of DL-Glutamic Acid (2,4,4-D3) in a mass spectrometer can also provide information about the location of the deuterium atoms. The mass-to-charge ratios (m/z) of the fragment ions will be shifted according to which deuterated parts of the molecule they contain. For example, the glutamic acid immonium ion, which is a characteristic fragment, would show a mass shift corresponding to the deuterium at the C-2 position. nih.govresearchgate.net Analysis of the fragmentation of protonated glutamic acid has shown characteristic losses of water and the formation of an immonium ion at m/z 102 for the unlabeled compound. nih.gov For the 2,4,4-D3 analog, shifts in these and other fragment masses would be indicative of the deuterium positions.

Assessment of Isotopic and Chemical Purity for Research Applications

For most research applications, particularly those involving quantitative analysis, both high isotopic and chemical purity of DL-Glutamic Acid (2,4,4-D3) are essential.

The isotopic purity , as determined by mass spectrometry and NMR, should typically be 98 atom % D or higher. osu.edu This ensures a high degree of confidence in experiments where the deuterium label is being traced or used as a quantitative standard.

The chemical purity is assessed to ensure that the material is free from other amino acids or reaction byproducts. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of amino acids. electronicsandbooks.comsimsonpharma.commedchemexpress.com The purity is typically determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For research-grade DL-Glutamic Acid (2,4,4-D3), a chemical purity of 98% or greater is generally expected. osu.edu

The combination of these analytical techniques provides a comprehensive characterization of DL-Glutamic Acid (2,4,4-D3), ensuring its suitability for demanding research applications.

Below are illustrative data tables that summarize the expected analytical results for a high-purity sample of DL-GLUTAMIC ACID (2,4,4-D3).

Table 1: Isotopic Enrichment Data from Mass Spectrometry

View Data
Ion Species Expected Relative Abundance (%)
M+0 (C₅H₉NO₄) < 1
M+1 (C₅H₈DNO₄) ~1-2
M+2 (C₅H₇D₂NO₄) ~5-10
M+3 (C₅H₆D₃NO₄) > 90

Table 2: Comparative ¹H NMR Chemical Shifts (δ) in D₂O

View Data
Position DL-Glutamic Acid (ppm) DL-Glutamic Acid (2,4,4-D3) (ppm) Expected Observation
H-2 (α-H) ~3.75 (t) Absent or significantly reduced Confirmation of deuteration at C-2
H-3 (β-H₂) ~2.10 (m) ~2.10 (m) Signal remains
H-4 (γ-H₂) ~2.47 (t) Absent or significantly reduced Confirmation of deuteration at C-4

Table 3: Expected ²H NMR Chemical Shifts (δ) in H₂O

View Data
Position Expected Chemical Shift (ppm) Assignment
D-2 (α-D) ~3.75 Deuterium at C-2
D-4 (γ-D₂) ~2.47 Deuterium at C-4

Table 4: Purity Assessment Summary

View Data
Parameter Method Specification
Isotopic Purity Mass Spectrometry ≥ 98 atom % D
Chemical Purity HPLC ≥ 98%
Chiral Purity Chiral HPLC/GC Racemic mixture (D/L ratio ~1)

Applications of Dl Glutamic Acid 2,4,4 D3 in Stable Isotope Metabolic Tracing

Elucidation of Carbon and Hydrogen Flux in Central Metabolic Pathways

DL-GLUTAMIC ACID (2,4,4-D3) is instrumental in dissecting the complex and interconnected pathways of central carbon metabolism. Its entry into the metabolic network, primarily through the tricarboxylic acid (TCA) cycle, allows for the tracing of carbon and hydrogen atoms through various interconnected pathways.

Investigation of Tricarboxylic Acid (TCA) Cycle Intermediates and Fluxes

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate ATP and providing precursors for biosynthesis. DL-GLUTAMIC ACID (2,4,4-D3) can enter the TCA cycle via transamination to α-ketoglutarate, a key intermediate. The deuterium (B1214612) labels on the glutamic acid molecule are then transferred to subsequent intermediates of the TCA cycle. By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the distribution of these labels in metabolites like succinate, fumarate (B1241708), and malate (B86768) can be quantified. This allows for the calculation of the rate of the TCA cycle, also known as the TCA cycle flux. nih.gov

For instance, studies using isotopically labeled glutamate (B1630785) have been instrumental in determining TCA cycle rates in various tissues, including the human brain. nih.gov The rate of label incorporation from the tracer into TCA cycle intermediates provides a direct measure of the cycle's activity.

Table 1: Example of TCA Cycle Flux Rates Determined Using Isotopic Tracers in Human Visual Cortex

ConditionTricarboxylic Acid (TCA) Cycle Flux (μmol/min/g)
Basal (Darkness)0.60 ± 0.10
Visual Stimulation (8 Hz)0.94 ± 0.03
Basal (Darkness)0.34 ± 0.14
Visual Stimulation (8 Hz)0.56 ± 0.07

This table illustrates the type of data obtained from studies using 13C-labeled glucose to measure TCA cycle flux in the human visual cortex, a method conceptually similar to using deuterated glutamic acid. The data shows a significant increase in TCA cycle activity during visual stimulation. nih.gov

Tracing Glutamate-Glutamine Cycle Dynamics

The glutamate-glutamine cycle is a critical pathway in the central nervous system, involving the cycling of glutamate and glutamine between neurons and glial cells (astrocytes). wikipedia.org DL-GLUTAMIC ACID (2,4,4-D3) can be used to trace this cycle. When neurons release labeled glutamate, it is taken up by astrocytes and converted to glutamine, which is then transported back to neurons to be reconverted to glutamate. frontiersin.orgnih.gov By measuring the rate of appearance of the deuterium label in glutamine, the flux through the glutamate-glutamine cycle can be quantified. This provides insights into neurotransmission and glial-neuronal metabolic interactions. ismrm.org

Table 2: Kinetic Parameters of the Glutamate-Glutamine Cycle in the Human Brain

ParameterRate (μmol/min/g)
Neuronal Tricarboxylic Acid (TCA) Cycle Flux0.80 ± 0.05
Astroglial Tricarboxylic Acid (TCA) Cycle Flux0.20 ± 0.03
Glutamate-Glutamine Cycling Flux (Vcyc)0.32 ± 0.04

This table presents representative data from a study using 13C-labeled glucose to model and quantify the glutamate-glutamine cycle in the human brain. The data highlights the significant metabolic activity associated with this cycle. frontiersin.org

Analysis of Anaplerotic and Cataplerotic Reactions

Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes, while cataplerosis is the removal of these intermediates. wikipedia.org Glutamate and glutamine are major anaplerotic substrates. researchgate.net When DL-GLUTAMIC ACID (2,4,4-D3) is metabolized to α-ketoglutarate, it contributes to the pool of TCA cycle intermediates, representing an anaplerotic flux. Conversely, the synthesis of glutamate from α-ketoglutarate for purposes other than the TCA cycle represents a cataplerotic flux. By tracing the deuterium labels, the relative contributions of anaplerotic and cataplerotic reactions involving glutamate can be determined, providing a clearer picture of the balance between energy production and biosynthesis. nih.gov

Table 3: Anaplerotic and Cataplerotic Fluxes in Relation to the TCA Cycle

Metabolic FluxDescription
AnaplerosisReactions that replenish TCA cycle intermediates.
CataplerosisReactions that remove TCA cycle intermediates for biosynthesis.
Pyruvate (B1213749) CarboxylaseAn important anaplerotic enzyme that converts pyruvate to oxaloacetate.
GlutaminolysisAn anaplerotic pathway involving the conversion of glutamine to α-ketoglutarate.

This table outlines the key concepts of anaplerosis and cataplerosis, which can be quantitatively assessed using stable isotope tracers like DL-GLUTAMIC ACID (2,4,4-D3).

Probing Amino Acid Metabolism and Interconversions

DL-GLUTAMIC ACID (2,4,4-D3) is an invaluable tool for studying the synthesis and interconversion of amino acids, as glutamate is a central hub in amino acid metabolism.

Contribution to De Novo Amino Acid Synthesis Pathways

De novo synthesis refers to the synthesis of complex molecules from simple precursors. Glutamate serves as a primary nitrogen donor for the synthesis of other non-essential amino acids through transamination reactions. When DL-GLUTAMIC ACID (2,4,4-D3) is introduced, the deuterium labels can be traced into other amino acids. For example, the transamination of α-ketoglutarate (derived from the labeled glutamate) with other α-keto acids will transfer the deuterium label to the corresponding newly synthesized amino acids, such as alanine and aspartate. By measuring the enrichment of the deuterium label in these amino acids, the contribution of glutamate to their de novo synthesis can be quantified.

Studies of Transamination and Deamination Reactions

DL-GLUTAMIC ACID (2,4,4-D3) is instrumental in dissecting the roles of transamination and deamination, two fundamental processes in amino acid catabolism and biosynthesis. Transamination involves the transfer of an amino group from an amino acid to an α-keto acid, while deamination is the removal of an amino group.

By introducing DL-GLUTAMIC ACID (2,4,4-D3) into a biological system, researchers can monitor the appearance of the deuterium label in other molecules. For instance, the transfer of the deuterated carbon skeleton to form other amino acids via transaminase activity can be tracked. Conversely, the removal of the amino group through deamination by enzymes like glutamate dehydrogenase can be followed by analyzing the resulting deuterated α-ketoglutarate. Studies have explored the deuterium isotope effects in the nonenzymatic transamination of L-glutamic acid, providing foundational knowledge for interpreting data from more complex biological systems.

Investigations in Neurotransmitter Biosynthesis and Turnover

Glutamate is the primary excitatory neurotransmitter in the central nervous system and also serves as the precursor for the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). DL-GLUTAMIC ACID (2,4,4-D3) is a crucial tool for studying the dynamic processes of neurotransmitter synthesis and turnover.

Precursor Tracing for Gamma-Aminobutyric Acid (GABA) Synthesis

The synthesis of GABA from glutamate is catalyzed by the enzyme glutamic acid decarboxylase (GAD). By supplying DL-GLUTAMIC ACID (2,4,4-D3) as a precursor, the rate of GABA synthesis can be quantified by measuring the incorporation of the deuterium label into the GABA pool. This approach has been utilized in various research settings to understand the regulation of GABA production.

For example, mass spectrometry imaging has been employed to visualize the GAD reaction in plant tissues. In a study on banana ripening, glutamate-d3 was supplied to tissue samples, and the subsequent production of GABA-d3 was monitored to map the localization of enzymatic activity. This technique allows for the direct visualization of where GABA is being synthesized from glutamate within the tissue architecture.

Dynamics of Excitatory Neurotransmitter Pools

The concentration and turnover of glutamate in the synaptic cleft are tightly regulated to ensure proper neuronal signaling. DL-GLUTAMIC ACID (2,4,4-D3) can be used to trace the dynamics of the glutamate neurotransmitter pool. By monitoring the rate at which the deuterated glutamate is taken up by neurons and glial cells, incorporated into synaptic vesicles, released, and cleared, researchers can gain a quantitative understanding of the glutamate-glutamine cycle. This cycle is essential for replenishing the neurotransmitter pool of glutamate. In vivo 13C NMR studies in the human brain have been instrumental in measuring the rate of the glutamate/glutamine cycle, revealing its high dynamism and its major role in neuronal glutamate repletion.

Evaluation of Substrate Utilization and Turnover Rates in Biological Systems

A key application of DL-GLUTAMIC ACID (2,4,4-D3) is in metabolic flux analysis, which quantifies the rates of metabolic reactions. This allows for a detailed understanding of how cells and tissues utilize substrates and maintain metabolic homeostasis under various physiological and pathological conditions.

Quantification of Metabolite Turnover in Cellular Models

In cellular models, such as cultured neurons or astrocytes, DL-GLUTAMIC ACID (2,4,4-D3) can be added to the culture medium to trace its incorporation into intracellular metabolites. By measuring the rate of disappearance of the labeled glutamate and the appearance of labeled downstream products over time, the turnover rates of specific metabolite pools can be calculated. This approach, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) when applied to proteomics, provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations.

Below is a hypothetical representation of data that could be obtained from such an experiment, illustrating the turnover of glutamate and the synthesis of glutamine in a neuronal cell culture.

Time (hours)Intracellular DL-GLUTAMIC ACID (2,4,4-D3) Enrichment (%)Intracellular L-Glutamine (d3) Enrichment (%)
01000
18512
45035
82555
121065
24<570

This table is a representative example and does not reflect actual experimental data.

Flux Measurements in Tissue Explants and Organoids

Tissue explants and organoids provide more complex, three-dimensional models that better recapitulate the in vivo environment. In these systems, DL-GLUTAMIC ACID (2,4,4-D3) can be used to probe the metabolic interactions between different cell types. For example, in brain slices, this tracer can help elucidate the metabolic coupling between neurons and astrocytes.

Metabolic flux analysis in these models can reveal how nutrient utilization and metabolic pathways are altered in response to various stimuli or in disease states. For instance, studies using deuterated tracers in intestinal organoids have demonstrated the feasibility of tracking fatty acid metabolism. A similar approach with DL-GLUTAMIC ACID (2,4,4-D3) would allow for the quantification of glutamate and glutamine metabolism in these intricate biological models.

The following table illustrates hypothetical flux data that could be generated from a study using DL-GLUTAMIC ACID (2,4,4-D3) in hippocampal tissue explants under control and stimulated conditions.

Metabolic FluxControl Condition (nmol/mg/hr)Stimulated Condition (nmol/mg/hr)
Glutamate uptake15.228.5
Glutamate to Glutamine12.824.1
Glutamate to α-ketoglutarate2.44.4
GABA synthesis1.12.3

This table is a representative example and does not reflect actual experimental data.

Assessment of Enzyme Activity in In Vitro Systems

The application of DL-Glutamic Acid (2,4,4-D3) in stable isotope metabolic tracing provides a sophisticated method for dissecting enzyme activity in controlled laboratory settings. By substituting the natural abundance substrate with its deuterated counterpart, scientists can monitor the rate of product formation and deduce critical kinetic parameters of the enzyme under investigation. This approach is particularly valuable for enzymes that utilize glutamic acid as a substrate, including glutamate dehydrogenase, glutaminase, and various aminotransferases.

The core principle of this technique lies in the mass difference between the deuterated substrate and its resulting products. As the enzyme processes DL-Glutamic Acid (2,4,4-D3), the deuterium labels are incorporated into the product molecules. These labeled products can then be detected and quantified with high sensitivity and specificity using mass spectrometry. This allows for the direct measurement of reaction velocity and the subsequent calculation of key enzymatic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).

Detailed Research Findings:

One of the significant applications of deuterated glutamic acid is in the study of kinetic isotope effects (KIE), which provides profound insights into the transition state of an enzymatic reaction. For instance, research on glutamate mutase , an enzyme that catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate, has utilized deuterated glutamate to probe its catalytic mechanism.

In these studies, the transfer of a deuterium atom from the substrate to the coenzyme is monitored. The observed kinetic isotope effects, where the reaction rate is altered due to the heavier isotope, help to elucidate the bond-breaking and bond-forming steps in the catalytic cycle. For example, a primary deuterium kinetic isotope effect on the maximum velocity ((D)V) of 2.4 ± 0.4 and on V/K ((D)(V/K)) of 10 ± 0.4 has been reported for the formation of 5'-deoxyadenosine in the glutamate mutase reaction, suggesting that a step other than hydrogen/deuterium transfer is partially rate-limiting. nih.gov

Furthermore, the use of deuterated glutamate has been instrumental in demonstrating the phenomenon of hydrogen tunneling in enzymes like glutamate mutase. By measuring the temperature dependence of the intrinsic deuterium KIE, researchers have been able to gather evidence for quantum mechanical effects in enzyme catalysis. For the reaction catalyzed by glutamate mutase, an isotope effect on the Arrhenius pre-exponential factors (AH/AD) of 0.17 ± 0.04 and on the activation energy (ΔEa(D – H)) of 1.94 ± 0.13 kcal/mol was determined, which is indicative of significant hydrogen tunneling.

These detailed mechanistic studies, made possible by tracers like DL-Glutamic Acid (2,4,4-D3), are crucial for a fundamental understanding of how enzymes achieve their remarkable catalytic efficiency and specificity.

The data below illustrates the type of kinetic parameters that can be obtained from in vitro enzyme assays using deuterated substrates. While specific data for a wide range of enzymes using DL-Glutamic Acid (2,4,4-D3) is not extensively compiled in single studies, the following tables represent the nature of findings from such research.

Table 1: Kinetic Isotope Effects in Glutamate Mutase

ParameterValueInterpretation
DV2.4 ± 0.4Indicates that a step other than C-D bond cleavage is partially rate-limiting for the overall reaction velocity.
D(V/K)10 ± 0.4Reflects the isotope effect on the first irreversible step of the reaction, suggesting C-D bond cleavage is significantly slower than C-H bond cleavage.

Table 2: Parameters Indicating Hydrogen Tunneling in Glutamate Mutase

ParameterValueSignificance
AH/AD0.17 ± 0.04A value significantly less than 1 suggests that the reaction proceeds through a quantum tunneling mechanism rather than solely classical over-the-barrier transition.
ΔEa(D – H)1.94 ± 0.13 kcal/molThe difference in activation energy between the deuterated and non-deuterated substrate, providing further evidence for tunneling.

The use of DL-Glutamic Acid (2,4,4-D3) in conjunction with mass spectrometry-based techniques offers a robust platform for the detailed investigation of enzyme mechanisms in vitro. This approach not only allows for the determination of classical kinetic parameters but also enables the exploration of more subtle aspects of enzyme catalysis, such as kinetic isotope effects and quantum tunneling. As analytical technologies continue to advance, the application of stable isotope tracers like DL-Glutamic Acid (2,4,4-D3) is expected to provide even deeper insights into the complex world of enzymatic reactions.

Advanced Analytical Methodologies for Dl Glutamic Acid 2,4,4 D3 Isotope Profiling

Mass Spectrometry (MS) Based Approaches for Isotopologue Analysis

Mass spectrometry is a cornerstone for the analysis of stable isotope-labeled compounds due to its high sensitivity and specificity. By measuring the mass-to-charge ratio of ionized molecules, MS can readily distinguish between the labeled DL-Glutamic acid (2,4,4-D3) and endogenous, unlabeled glutamic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique frequently used in metabolic profiling to analyze small, volatile molecules. nih.govmdpi.com For amino acids like glutamic acid, a derivatization step is typically required to increase their volatility for GC analysis. In this context, DL-Glutamic acid (2,4,4-D3) serves as an ideal internal standard. sigmaaldrich.com When analyzing biological samples, a known amount of the deuterated standard is added. Both the endogenous glutamic acid and the D3-standard are derivatized and then separated by the gas chromatograph before being detected by the mass spectrometer. The mass spectrometer can differentiate the derivatized analyte from the heavier, deuterated standard, allowing for accurate quantification of the endogenous glutamic acid by correcting for any variability during sample preparation and analysis. mdpi.com

Table 1: Illustrative GC-MS Data for Derivatized Glutamic Acid and its D3-Isotopologue

CompoundDerivatization AgentRetention Time (min)Key Mass Fragment (m/z) - UnlabeledKey Mass Fragment (m/z) - D3 Labeled
Glutamic AcidMSTFA12.5246249

Note: Data is illustrative. Actual retention times and mass fragments depend on the specific derivatization agent and GC-MS conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying amino acids directly from biological fluids, often without the need for derivatization. restek.com This technique is particularly valuable for its high throughput and accuracy. lumiprobe.com In a typical LC-MS/MS workflow, DL-Glutamic acid (2,4,4-D3) is used as an internal standard for the precise quantification of glutamic acid. lumiprobe.com The liquid chromatograph separates glutamic acid from other components in the sample. The molecules are then ionized and enter the first mass spectrometer, which selects the parent ion (e.g., m/z 148 for unlabeled glutamic acid and m/z 151 for the D3-labeled standard). These selected ions are fragmented, and a second mass spectrometer detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, minimizing interferences. nih.gov

Table 2: Example MRM Transitions for Glutamic Acid Analysis using LC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Application
Glutamic Acid148.184.1Quantifier
Glutamic Acid148.1130.1Qualifier
DL-Glutamic acid (2,4,4-D3)151.187.1Internal Standard

Note: These transitions are examples and can be optimized based on the specific instrument and source conditions.

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure mass with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound based on its exact mass. When analyzing DL-Glutamic acid (2,4,4-D3), HRMS can unambiguously distinguish it from other molecules with the same nominal mass. This is because the exact mass of deuterium (B1214612) (2.01410 Da) is different from two protons (2 x 1.00783 Da). This "mass defect" provides a unique signature for the deuterated compound. Coupling HRMS with chromatographic techniques like GC or LC allows for confident identification of the labeled standard and any of its metabolic products in complex biological mixtures, enhancing the reliability of metabolic flux analysis. nih.gov

The primary application of DL-Glutamic acid (2,4,4-D3) is as an internal standard in isotope dilution mass spectrometry (IDMS). sigmaaldrich.comlumiprobe.com IDMS is considered a gold-standard quantitative technique. The methodology involves adding a known quantity of the stable isotope-labeled compound (the "spike") to a sample before any processing steps. ckisotopes.com Because the labeled standard is chemically identical to the unlabeled analyte, it behaves the same way during extraction, derivatization, and chromatographic separation. Any sample loss or variation will affect both the analyte and the standard equally. By measuring the ratio of the signal from the natural analyte to the signal from the labeled internal standard with a mass spectrometer, a highly accurate and precise concentration of the analyte in the original sample can be calculated. sigmaaldrich.com This approach effectively corrects for matrix effects and variations in instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Enrichment

While mass spectrometry excels at quantification and identification based on mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including the precise location of isotopic labels within a molecule.

Deuterium Nuclear Magnetic Resonance (²H NMR) is a specialized NMR technique that directly detects the deuterium nucleus. Since the natural abundance of deuterium is very low (~0.015%), a ²H NMR spectrum of an unlabeled biological sample shows virtually no background signal. This makes ²H NMR an exceptionally clean and specific method for observing deuterated compounds. nih.gov For DL-Glutamic acid (2,4,4-D3), a ²H NMR spectrum would confirm the presence and position of the deuterium labels. Distinct signals would be observed for the deuterium on the second carbon (C2) and the two deuteriums on the fourth carbon (C4). This analysis is crucial for verifying the isotopic purity and the specific labeling pattern of the compound, ensuring its quality and suitability for use in tracer studies and as an internal standard. nih.gov

13C-NMR Spectroscopy in Conjunction with Deuterated Tracers

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and metabolic fate of compounds. nih.govsteelyardanalytics.com When used with deuterated tracers like DL-GLUTAMIC ACID (2,4,4-D3), it provides highly specific information. The deuterium atoms at the 2, 4, and 4 positions influence the 13C-NMR spectrum in predictable ways. The primary effect is the splitting of adjacent 13C signals due to carbon-deuterium (C-D) coupling, and a potential reduction in signal intensity of the deuterated carbons themselves. This allows for the unambiguous tracking of the labeled molecule and its metabolites. nih.gov

In metabolic studies, cells or organisms are supplied with DL-GLUTAMIC ACID (2,4,4-D3) and a 13C-labeled substrate (e.g., [1,6-13C2]glucose). researchgate.net As the 13C label is incorporated into various metabolites through biochemical pathways, the resulting 13C-NMR spectra show distinct signals for different isotopomers. steelyardanalytics.com The presence of the deuterium label from DL-GLUTAMIC ACID (2,4,4-D3) alongside the 13C label provides a secondary layer of information, enabling researchers to differentiate between metabolic pools and resolve complex pathway dynamics. nih.gov For instance, the carbonyl carbons of amino acids and peptides exhibit chemical shifts that are sensitive to their molecular environment, which can be correlated with solvent polarities and molecular interactions. mdpi.com

Table 1: Typical 13C Chemical Shifts for L-Glutamic Acid Note: The presence of deuterium at positions 2 and 4 in DL-GLUTAMIC ACID (2,4,4-D3) would cause splitting and slight shifts in the signals for C2, C3, and C4, and a significant reduction or disappearance of the C2 and C4 signals in a standard 13C spectrum.

Carbon AtomChemical Shift (ppm)
C1 (-COOH)~175
C2 (-CH)~55
C3 (-CH2)~28
C4 (-CH2)~30
C5 (-COOH)~182

Data sourced from publicly available spectral databases. chemicalbook.comhmdb.ca

Multi-Nuclear NMR for Comprehensive Metabolic Fingerprinting

To gain a more holistic view of metabolism, multi-nuclear NMR approaches are employed. nih.gov This involves the simultaneous or sequential detection of different NMR-active nuclei, such as 1H, 2H, 13C, and 15N. nih.gov Each nucleus provides a unique window into the metabolic state of a system.

1H-NMR: Offers high sensitivity and is used for the general profiling of abundant metabolites. acs.org

2H-NMR: Directly detects the deuterium label from tracers like DL-GLUTAMIC ACID (2,4,4-D3). nih.gov Deuterium Metabolic Imaging (DMI) is an emerging technique that uses deuterated substrates (like [6,6′-2H2] glucose) to map metabolic activity in vivo, tracing the label as it incorporates into lactate (B86563), glutamate (B1630785), and glutamine. mdpi.comnih.gov

13C-NMR: As discussed, this is ideal for tracking the carbon backbone of metabolites using 13C-labeled substrates. nih.gov

15N-NMR: Can be used with 15N-labeled precursors to follow the pathways of nitrogen metabolism, which is central to amino acid biochemistry. nih.gov

By combining data from these different nuclei, a comprehensive "metabolic fingerprint" of a biological sample can be generated. nih.gov This integrated approach allows researchers to simultaneously observe changes in glycolysis, the TCA cycle, and amino acid metabolism, providing a detailed and dynamic picture of cellular function. nih.gov The use of multi-nuclear NMR is particularly advantageous for its ability to non-invasively provide quantitative data on a large number of metabolites in a single experiment. nih.gov

Chromatographic Separation Techniques Prior to Isotopic Detection

While NMR can analyze samples directly, mass spectrometry (MS) often requires prior separation of complex mixtures to achieve accurate isotopic analysis. Chromatographic techniques are essential for isolating DL-GLUTAMIC ACID (2,4,4-D3) and its metabolic products from the intricate biological matrix before they are introduced to the mass spectrometer.

Optimization of Sample Preparation for Complex Biological Matrices

The accuracy of any isotopic analysis begins with meticulous sample preparation. creative-proteomics.com For complex biological matrices such as blood plasma, urine, or tissue homogenates, the goal is to extract the target analytes while removing interfering substances like proteins, lipids, and salts. unm.edu

A typical workflow involves several key steps:

Homogenization: Solid tissues are mechanically disrupted to release cellular contents.

Protein Precipitation: Proteins are often removed by adding a solvent like methanol (B129727) or acetonitrile, or by acid hydrolysis (e.g., with 6 M HCl), which also serves to break down proteins into their constituent amino acids. creative-proteomics.com

Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate the amino acid fraction. creative-proteomics.com For instance, C18 columns can be used in SPE to remove non-polar compounds like lipids. creative-proteomics.com

Drying and Reconstitution: The extract is often dried under a stream of nitrogen and then reconstituted in a solvent compatible with the subsequent chromatographic and detection method. northwestern.edu

Throughout this process, stable isotope-labeled internal standards, such as other isotopologues of glutamic acid (e.g., L-Glutamic acid-13C5), are added to the sample at the earliest stage. sigmaaldrich.com This allows for the precise quantification and correction for any sample loss during preparation. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids like glutamic acid must be chemically modified in a process called derivatization. mdpi.com This is necessary to increase their volatility and thermal stability, making them suitable for the high temperatures of the GC system. researchgate.net Derivatization can also improve chromatographic separation and enhance ionization efficiency in the mass spectrometer. mdpi.com

Several derivatization strategies are commonly used for amino acids:

Silylation: Reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on carboxyl and amino groups with a tert-butyldimethylsilyl (tBDMS) group. This is a robust method that produces stable derivatives with characteristic fragmentation patterns in MS. northwestern.eduresearchgate.net

Acylation/Esterification: This is often a two-step process. First, the carboxyl group is esterified (e.g., with methanol/HCl to form a methyl ester). Second, the amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov This creates derivatives that are highly electronegative, making them excellent for sensitive detection by electron-capture negative-ion chemical ionization (ECNICI)-MS. nih.gov

Chloroformate Reaction: Reagents such as methyl chloroformate react with amino acids under alkaline conditions to form stable derivatives suitable for GC-MS analysis. However, care must be taken as this can sometimes induce protein hydrolysis in biological samples if not performed correctly. nih.gov

Table 2: Comparison of Common Derivatization Strategies for Glutamic Acid

Derivatization ReagentAbbreviationKey FeaturesResulting Derivative
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamideMTBSTFAOne-step reaction; produces stable derivatives with high mass fragments. northwestern.edutBDMS derivative
Pentafluoropropionic Anhydride (+ Alcohol)PFPATwo-step (esterification then acylation); highly sensitive in ECNICI mode. mdpi.comnih.govMe-PFP derivative
Methyl ChloroformateMCFRapid reaction; risk of sample hydrolysis under alkaline conditions. nih.govMethoxycarbonyl derivative

Computational Tools and Bioinformatics for Isotopic Data Deconvolution

The data generated from isotopic tracer experiments, whether from NMR or MS, is complex. Computational tools are indispensable for processing this data, correcting for natural isotope abundance, and translating it into meaningful metabolic flux information. nih.gov

Software for Metabolic Flux Modeling and Parameter Estimation

Metabolic Flux Analysis (MFA) is the computational process of quantifying the rates (fluxes) of all reactions within a metabolic network. nih.gov When stable isotopes are used, this is termed 13C-Metabolic Flux Analysis (13C-MFA) or, more broadly, isotope-assisted MFA. nih.gov The process involves using the measured isotopic labeling patterns of metabolites (like the distribution of 13C or 2H in glutamic acid) to solve a system of algebraic and differential equations that describe the metabolic model. arxiv.org

Numerous software packages have been developed to facilitate these complex calculations. These tools typically require inputs such as the known metabolic network, atom-mapping transitions for each reaction, and the experimental isotope labeling data. researchgate.net They then use iterative algorithms to find the set of metabolic fluxes that best explains the observed data. researchgate.net

Table 3: Selected Software for Metabolic Flux Analysis

Software NamePlatformKey Features & Applications
INCA MATLABUser-friendly platform for both steady-state and isotopically non-stationary MFA (INST-MFA). researchgate.netvueinnovations.com
13CFLUX2 StandaloneA widely used tool for steady-state 13C-MFA and experimental design. nih.govucdavis.edu
FreeFlux PythonAn open-source package designed for efficient steady-state and transient MFA. nih.gov
OpenFLUX2 Open SourceSupports both steady-state and non-stationary 13C-MFA. nih.gov
ML-Flux Machine LearningA newer approach using neural networks to compute fluxes from isotope patterns more rapidly than traditional methods. nih.gov
Metran MATLABA tool for modeling and simulation in metabolic networks, suitable for MFA. nih.gov

These computational tools are essential for transforming raw isotopic data from experiments involving DL-GLUTAMIC ACID (2,4,4-D3) into quantitative insights about the operational state of metabolic pathways. nih.govucdavis.edu

Algorithms for Correction of Natural Isotope Abundance

In mass spectrometry-based isotope profiling of compounds like DL-GLUTAMIC ACID (2,4,4-D3), the raw data reflects not only the incorporated stable isotope label but also the natural abundance of heavy isotopes of all elements present in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S). To accurately determine the extent of isotopic labeling from the tracer, the contribution of these naturally occurring isotopes must be computationally removed. This process, known as natural isotope abundance correction, is a critical step for preventing data distortion and subsequent misinterpretation. semanticscholar.org

The correction is mathematically formulated as a system of linear equations. en-trust.at The core principle involves creating a correction matrix that relates the measured mass isotopomer distribution (MID) to the true, label-derived MID. chemrxiv.org The elements of this matrix represent the probability of a given labeled fraction contributing to a specific measured mass fraction due to the presence of naturally abundant isotopes. chemrxiv.org

Several algorithms and software packages have been developed to automate this correction. These tools typically require the elemental composition of the analyte and the isotopic purity of the tracer as inputs to build the correction matrix. chemrxiv.org

Key algorithms and software tools include:

IsoCorrectoR: An R-based tool capable of correcting high-resolution mass spectrometry data from single or multiple tracer experiments (e.g., ¹³C and ¹⁵N). It can handle data from both MS and MS/MS measurements and corrects for both natural isotope abundance and impurities in the tracer substrate. semanticscholar.orgbioconductor.org

AccuCor2: Specifically designed for dual-isotope tracer experiments (e.g., ¹³C-¹⁵N or ¹³C-²H), this R-based tool performs a resolution-dependent correction, which is crucial when the mass resolution is insufficient to fully resolve all isotopic peaks. chemrxiv.org

IsoCor: A Python-based tool that corrects for natural isotope abundance in high-resolution MS data, accounting for the tracer's isotopic purity. researchgate.net

PolyMID-Correct: This algorithm is notable for its ability to be integrated programmatically into data processing pipelines, and it can handle data from both low- and high-resolution mass spectrometers. researchgate.net

The table below illustrates a simplified, hypothetical example of how a measured mass distribution vector (MDV) for a metabolite is adjusted by a correction algorithm to account for natural ¹³C abundance, resulting in the corrected MDV.

Mass IsotopomerMeasured Fractional Abundance (%)Corrected Fractional Abundance (%)Description
M+050.055.5Represents the unlabeled fraction of the metabolite.
M+135.033.3Primarily represents the incorporation of one labeled atom, adjusted for natural ¹³C from the M+0 fraction.
M+210.08.2Represents incorporation of two labeled atoms, adjusted for natural ¹³C contributions from M+0 and M+1 fractions.
M+35.03.0Represents incorporation of three labeled atoms, with similar downward correction.

Data Visualization and Interpretation of Isotopic Labeling Patterns

Following correction for natural isotope abundance, the resulting data, known as a mass distribution vector (MDV) or mass isotopomer distribution (MID), can be visualized and interpreted to yield biological insights. nih.gov The MDV describes the fractional abundance of each isotopologue of a metabolite, from the unlabeled form (M+0) to the fully labeled form (M+n). nih.gov For DL-GLUTAMIC ACID (2,4,4-D3), where three deuterium atoms are introduced, the key isotopologue of interest would be M+3 relative to the unlabeled endogenous glutamic acid.

Data Visualization:

Effective visualization is crucial for comparing labeling patterns across different samples or experimental conditions. Common visualization methods include:

Bar Charts: Stacked or grouped bar charts are frequently used to represent the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.) for a specific metabolite. This allows for a direct visual comparison of labeling patterns between, for example, a control group and a treatment group.

Heatmaps: When analyzing labeling patterns for multiple metabolites simultaneously, heatmaps can provide a concise overview. Metabolites can be clustered based on similarities in their labeling patterns, potentially revealing coordinated metabolic responses.

Chromatographic Overlays: Visualizing the extracted ion chromatograms for the labeled (e.g., M+3 for DL-GLUTAMIC ACID (2,4,4-D3)) and unlabeled (M+0) forms of the analyte can provide a rapid assessment of label incorporation and peak shape quality. nih.gov

Interpretation of Labeling Patterns:

The interpretation of the corrected MDV allows researchers to trace the metabolic fate of the labeled compound. In studies using DL-GLUTAMIC ACID (2,4,4-D3), it is often employed as an internal standard for quantifying endogenous DL-Glutamic acid using isotope dilution mass spectrometry. ckisotopes.com In this context, the distinct mass shift allows for its clear separation from the native analyte's signal.

When used as a metabolic tracer, the interpretation focuses on how the label is incorporated into downstream metabolites. For instance, if ¹³C-labeled glucose is used as a tracer, the resulting MDV of glutamic acid can reveal the activity of pathways contributing to its synthesis, such as the TCA cycle. nih.gov A high abundance of M+2 isotopologues might indicate synthesis via the canonical TCA cycle, while other labeling patterns could suggest contributions from alternative pathways like anaplerosis.

The table below provides a hypothetical example of MDVs for Glutamic Acid under two different cellular conditions after administration of a labeled precursor, illustrating how labeling patterns can inform metabolic interpretations.

Mass IsotopomerCondition A: Fractional Abundance (%)Condition B: Fractional Abundance (%)Potential Interpretation
M+01040Higher M+0 in Condition B suggests lower synthesis from the labeled precursor.
M+11525The shift in the distribution towards lower mass isotopomers in Condition B indicates a significant change in the metabolic pathways contributing to Glutamic Acid synthesis.
M+25020
M+32010
M+455

By analyzing these patterns, researchers can infer relative changes in pathway activities and nutrient contributions to the production of different metabolites, providing a dynamic view of cellular metabolism that is not attainable from concentration measurements alone. nih.govchromservis.eu

Methodological Innovations and Future Research Trajectories for Dl Glutamic Acid 2,4,4 D3

Integration of Stable Isotope Tracing with Multi-Omics Data

A more holistic understanding of cellular metabolism is achieved by integrating data from various "omics" fields. By combining insights from the genome, transcriptome, proteome, and metabolome, researchers can connect genetic information to functional protein expression and metabolic activity. syncell.com DL-GLUTAMIC ACID (2,4,4-D3) is a key tool in this integrative approach, providing a dynamic view of metabolic fluxes that can be correlated with other molecular data sets.

Combined Fluxomics and Proteomics/Transcriptomics Investigations

Metabolic flux analysis (MFA), or fluxomics, quantifies the rates of metabolic reactions within a biological system. vanderbilt.edu When cells are supplied with DL-GLUTAMIC ACID (2,4,4-D3), the deuterium (B1214612) label is incorporated into various downstream metabolites. By measuring the rate and pattern of this incorporation using mass spectrometry, researchers can map the flow of carbon and nitrogen through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid synthesis. vanderbilt.edunih.gov

Integrating this flux data with proteomics and transcriptomics offers a powerful strategy to understand metabolic regulation. nih.govmdpi.com For instance, an observed increase in the flux through a particular glutamic acid-dependent pathway can be correlated with proteomic data to determine if there is a corresponding increase in the expression of enzymes involved in that pathway. Further correlation with transcriptomic data can reveal if this change is regulated at the level of gene expression. This multi-omics approach provides a comprehensive picture, linking gene expression to protein synthesis and subsequent metabolic function. syncell.com

Multi-Omics LayerInformation ProvidedIntegration with DL-GLUTAMIC ACID (2,4,4-D3) Tracing
Fluxomics Measures the in vivo rates (fluxes) of metabolic pathways.Tracks the fate of the deuterium label to quantify glutamic acid metabolism.
Proteomics Identifies and quantifies the complete set of proteins in a cell.Correlates changes in metabolic flux with the abundance of specific enzymes.
Transcriptomics Measures the expression levels of all genes (RNA transcripts).Links changes in enzyme levels and metabolic flux to gene regulation.

Synergy with Untargeted Metabolomics Approaches

While targeted metabolomics focuses on a predefined list of known metabolites, untargeted metabolomics aims to detect and quantify as many metabolites as possible in a sample. frontiersin.org The combination of stable isotope tracing with untargeted metabolomics is a powerful method for discovering novel metabolic pathways and alterations. nih.gov

When DL-GLUTAMIC ACID (2,4,4-D3) is introduced into a system, software tools can systematically scan the untargeted mass spectrometry data for the characteristic isotopic signature of deuterium. semanticscholar.orgacs.org This allows for the identification of all metabolites that have incorporated the label, including those that were not previously known to be part of glutamic acid metabolism. This approach can reveal unexpected connections between metabolic pathways and has been successfully used with other tracers like ¹³C-glucose and ¹³C-glutamine to uncover new metabolic wiring in disease states like cancer. nih.govacs.org This strategy enables researchers to move beyond known pathways and explore the global metabolic impact of glutamic acid.

Development of Novel Experimental Designs for Tracer Studies

To capture the dynamic nature of metabolism, experimental designs for tracer studies are evolving beyond simple steady-state analyses. Advanced methodologies allow for the investigation of metabolic responses to various stimuli over time and within the complex environment of a living organism.

Dynamic Metabolic Flux Analysis (DMFA) Applications

Traditional metabolic flux analysis (MFA) assumes that the system is at a metabolic steady state, meaning the concentrations of intracellular metabolites are constant. nih.govresearchgate.net However, most biological processes are dynamic, involving responses to environmental changes or developmental cues. Dynamic Metabolic Flux Analysis (DMFA) is a framework designed to determine metabolic fluxes in systems that are not at a steady state. nih.govntnu.no

DMFA utilizes time-series data of metabolite concentrations and isotopic labeling to calculate flux values as they change over time. nih.gov For example, DL-GLUTAMIC ACID (2,4,4-D3) could be introduced to a cell culture, followed by a stimulus (e.g., a drug or nutrient change). By sampling at multiple time points after the stimulus, DMFA can be used to model the transient reprogramming of glutamic acid metabolism, providing a much richer understanding of cellular regulation than steady-state analysis. nih.gov

In Vivo Stable Isotope Tracing in Advanced Model Systems

While cell culture studies are invaluable, they often fail to replicate the complex metabolic environment of a whole organism. nih.govnih.gov In vivo stable isotope tracing, performed in living animal models, provides critical insights into metabolism within a physiological context. nih.govembopress.org In these experiments, a tracer like DL-GLUTAMIC ACID (2,4,4-D3) is administered to the animal (e.g., through intravenous infusion), and after a period, tissues are harvested to analyze the distribution of the isotopic label. researchgate.netspringernature.com

This technique is particularly powerful for studying diseases like cancer, where tumor metabolism is heavily influenced by the surrounding microenvironment and interactions with other organs. nih.govembopress.org By tracing the fate of DL-GLUTAMIC ACID (2,4,4-D3) in a tumor-bearing mouse, for example, researchers can understand how cancer cells utilize glutamic acid differently from healthy tissues, providing crucial information for developing targeted therapies. researchgate.net These in vivo studies are essential for validating findings from in vitro models and understanding their relevance to the whole organism. nih.gov

Challenges and Limitations in Deuterium Isotope Tracing

Despite its utility, the use of deuterium as a stable isotope tracer is not without its challenges. The unique properties of deuterium compared to hydrogen can introduce complications in experimental design and data interpretation.

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Because of this, breaking a C-D bond requires more energy, which can cause reactions involving this step to proceed more slowly. wikipedia.orglibretexts.org This phenomenon, known as the kinetic isotope effect, can be significant, with reactions involving C-H bonds being 6-10 times faster than those involving C-D bonds. wikipedia.org If the metabolism of DL-GLUTAMIC ACID (2,4,4-D3) involves a rate-limiting step where a C-D bond is broken, the measured flux may not accurately reflect the normal metabolic rate. nih.gov However, this effect can also be exploited as a tool to probe reaction mechanisms. escholarship.org

Isotope Exchange with Water: In the aqueous environment of a cell, deuterium atoms on a molecule can sometimes exchange with hydrogen atoms from water (H₂O). wikipedia.orglibretexts.org This is particularly true for hydrogen atoms attached to oxygen, nitrogen, or sulfur, but can also occur with certain carbon-bound hydrogens. This exchange can lead to a loss of the label from the tracer molecule, which can complicate the interpretation of labeling patterns and lead to an underestimation of flux. acs.org The stability of the deuterium labels at positions 2, 4, and 4 in DL-GLUTAMIC ACID (2,4,4-D3) must be carefully considered for the specific pathways being investigated.

Analytical Difficulties: Distinguishing between different isotopologues (molecules that differ only in their isotopic composition) requires high-resolution analytical instrumentation, primarily mass spectrometry. nih.gov Furthermore, accurately identifying and quantifying all deuterated products in a complex biological sample can be challenging, especially in untargeted approaches where many metabolites are unknown. acs.org The natural abundance of other stable isotopes (like ¹³C) must also be corrected for to accurately determine the enrichment from the deuterium tracer. acs.org

ChallengeDescriptionImplication for DL-GLUTAMIC ACID (2,4,4-D3) Studies
Kinetic Isotope Effect (KIE) The C-D bond is stronger than the C-H bond, potentially slowing down reactions where this bond is broken. wikipedia.orglibretexts.orgThe metabolic rate of the deuterated tracer may be slower than its natural counterpart, affecting flux calculations. nih.gov
Isotope Exchange Deuterium atoms from the tracer can be lost by exchanging with hydrogen atoms from water in the cellular environment. wikipedia.orgCan lead to an underestimation of label incorporation and inaccurate flux measurements.
Analytical Complexity Requires high-resolution mass spectrometry to differentiate isotopologues and sophisticated software for data analysis. nih.govacs.orgData interpretation can be complex, requiring correction for natural isotope abundance and careful identification of labeled species. acs.org

Isotope Effects and Their Mitigation in Quantitative Flux Analysis

The substitution of hydrogen with its heavier isotope, deuterium, can alter the reaction rates of enzymes that metabolize DL-GLUTAMIC ACID (2,4,4-D3). This phenomenon, known as the Kinetic Isotope Effect (KIE), arises because the greater mass of deuterium results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, requiring more energy to break. In the context of quantitative flux analysis, even small KIEs can introduce errors in flux estimations if not properly addressed. nih.gov

Research into the KIE of deuterated substrates feeding into the glutamate (B1630785) pool has provided valuable insights. A study using deuterated glucose and acetate (B1210297) to measure the formation of glutamate and glutamine in rat brains found that the measured KIE was relatively small, in the range of 4-6%. ismrm.org While this study examined the synthesis of deuterated glutamate rather than its catabolism, it suggests that the KIEs associated with deuterium at non-labile positions in glutamate may be modest. However, reactions that directly involve the cleavage of a C-D bond, such as the initial steps of amino acid catabolism, are susceptible to more significant effects. For instance, the enzymatic activity of glutamate dehydrogenase, which catalyzes the oxidative deamination of glutamate, could be slowed when acting on a deuterated substrate.

Mitigation of these effects in quantitative flux analysis involves several strategies:

Experimental Design: Designing experiments with multiple tracers or specifically labeled substrates can help to isolate and quantify the KIE.

Computational Correction: Isotope-assisted metabolic flux analysis (iMFA) models can be adapted to incorporate KIE parameters. nih.gov By fitting the model to experimental data, these parameters can be estimated, allowing for a more accurate calculation of metabolic fluxes.

Tracer Selection: In some cases, choosing a different isotopic tracer, such as ¹³C, may be preferable if the KIE associated with deuterium is found to be prohibitively large for a specific pathway of interest. researchgate.netresearchgate.net

Table 1: Potential Kinetic Isotope Effects (KIEs) in Key Metabolic Reactions Involving Glutamate
EnzymeReactionPosition of DeuteriumExpected KIE MagnitudeImplication for Flux Analysis
Aminotransferases (e.g., AST, ALT)Glutamate ⇌ α-KetoglutarateC2Potentially significantMay alter the calculated rate of transamination.
Glutamate Dehydrogenase (GDH)Glutamate ⇌ α-Ketoglutarate + NH₃C2, C4ModerateCould lead to underestimation of flux through oxidative deamination.
Glutamate Decarboxylase (GAD)Glutamate → GABA + CO₂C4Small to ModerateMay affect the calculated rate of GABA synthesis.
Enzymes of the TCA Cycleα-Ketoglutarate → Succinyl-CoAC4SmallLikely minor impact on TCA cycle flux calculations.

Issues of Isotopic Exchange and Scrambling

A significant challenge in using deuterated tracers is the potential for non-enzymatic or enzymatic hydrogen-deuterium exchange (HDX), which can lead to the loss of the isotopic label or its appearance in unintended positions (scrambling). wikipedia.orgnih.gov The stability of the deuterium atoms in DL-GLUTAMIC ACID (2,4,4-D3) varies depending on their position.

C2 Position: The deuterium atom at the C2 (alpha) position is adjacent to the amino group. During transamination reactions, the formation of a Schiff base intermediate can make this alpha-hydrogen (or deuterium) acidic and susceptible to exchange with protons from the aqueous solvent (H₂O). nih.govnih.gov This can lead to a loss of the label at this specific position, complicating the interpretation of flux through aminotransferase pathways. nih.gov

C4 Position: The two deuterium atoms at the C4 position are generally more stable. However, as α-ketoglutarate (the product of glutamate deamination or transamination) enters the tricarboxylic acid (TCA) cycle, the carbons undergo a series of enzymatic transformations. Studies have shown that during a full turn of the TCA cycle, deuterium labels can be lost. This occurs through exchange reactions catalyzed by enzymes like fumarase, which involves the hydration of fumarate (B1241708) to malate (B86768), providing an opportunity for exchange with solvent protons.

These exchange and scrambling phenomena can dilute the isotopic enrichment of the intended metabolite pools, leading to an underestimation of metabolic rates. Researchers must carefully consider the biochemical steps a tracer will undergo to anticipate and account for potential label loss. vanderbilt.edu For example, analyzing the labeling patterns of multiple downstream metabolites can help to deconvolve the effects of label exchange from actual metabolic flux.

Table 2: Stability of Deuterium Labels in DL-GLUTAMIC ACID (2,4,4-D3) in Major Metabolic Pathways
PositionMetabolic ProcessMechanism of Potential Exchange/LossLabel Stability
C2TransaminationSchiff base intermediate formationLabile
C4Transamination/DeaminationStable during initial reactionStable
C4TCA Cycle (as α-Ketoglutarate)Enzymatic exchange in downstream reactions (e.g., Fumarase)Potentially Labile

Emerging Applications and Potential as a Precursor for Labeled Biomolecules

Beyond its direct use as a tracer, DL-GLUTAMIC ACID (2,4,4-D3) holds significant potential as a precursor for the targeted synthesis of other valuable deuterated biomolecules and as a tool for advancing analytical methodologies.

Role in the Synthesis of Other Specifically Deuterated Metabolites

Glutamate is a central metabolic hub, serving as a direct precursor for the synthesis of several other important metabolites. This metabolic relationship allows DL-GLUTAMIC ACID (2,4,4-D3) to be used as a starting material, either in vivo or in vitro, to produce other specifically deuterated compounds.

Deuterated γ-Aminobutyric Acid (GABA): GABA, the primary inhibitory neurotransmitter in the central nervous system, is synthesized directly from L-glutamate via a single decarboxylation step catalyzed by the enzyme glutamate decarboxylase (GAD). mdpi.comnih.govnih.gov This reaction removes the carboxyl group from the C1 position, leaving the rest of the carbon skeleton intact. Therefore, using L-GLUTAMIC ACID (2,4,4-D3) as a substrate for GAD would predictably yield γ-aminobutyric acid (2,4,4-D3), a valuable tool for studying GABAergic neurotransmission and metabolism. researchgate.net

Deuterated Proline: The biosynthesis of the amino acid proline begins with glutamate. youtube.com The pathway involves the phosphorylation of the γ-carboxyl group, reduction to glutamate-γ-semialdehyde, which then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate. A final reduction step yields proline. nih.gov In this pathway, the carbon backbone from C2 to C5 of glutamate is incorporated into the proline ring. Thus, feeding cells DL-GLUTAMIC ACID (2,4,4-D3) would be expected to produce proline with deuterium labels at the C4 and potentially C2 positions, depending on the stability of the C2 label during the process. electronicsandbooks.comnih.govresearchgate.net

The ability to generate these and other deuterated metabolites makes DL-GLUTAMIC ACID (2,4,4-D3) a versatile tool for expanding the library of available stable isotope standards for metabolomics research.

Table 3: Potential Deuterated Products from DL-GLUTAMIC ACID (2,4,4-D3) via Metabolic Pathways
PrecursorMetabolic PathwayKey EnzymeExpected Deuterated Product
L-GLUTAMIC ACID (2,4,4-D3)GABA SynthesisGlutamate Decarboxylase (GAD)γ-Aminobutyric acid (2,4,4-D3)
L-GLUTAMIC ACID (2,4,4-D3)Proline SynthesisPyrroline-5-Carboxylate ReductaseProline (deuterated at C2 and C4)
DL-GLUTAMIC ACID (2,4,4-D3)Glutathione SynthesisGlutamate-cysteine ligaseGlutathione (with a deuterated glutamate moiety)

Contributions to Methodological Advancements in Analytical Chemistry

The unique properties of deuterium make labeled compounds like DL-GLUTAMIC ACID (2,4,4-D3) instrumental in the development and application of advanced analytical techniques.

Internal Standards for Mass Spectrometry: One of the most widespread applications of deuterated metabolites is as internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). merckmillipore.comnih.gov DL-GLUTAMIC ACID (2,4,4-D3) is chemically identical to its unlabeled counterpart, meaning it co-elutes during chromatographic separation. However, its increased mass (+3 Da) allows it to be distinguished by the mass spectrometer. sigmaaldrich.com By adding a known amount of the deuterated standard to a biological sample, it can be used to accurately quantify the endogenous, unlabeled glutamic acid, correcting for variations in sample extraction and ionization efficiency. nih.govsilantes.com

Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance imaging (MRI) technique that allows for the non-invasive, 3D mapping of metabolism in vivo. nih.govnih.govcam.ac.uk The method involves administering a deuterated substrate and detecting the signals from the substrate and its downstream metabolic products. researchgate.net While many initial studies have used [6,6’-²H₂]glucose to trace glycolysis and its subsequent entry into the TCA cycle, monitoring the formation of deuterated glutamate and glutamine is a key readout of this technique. yale.eduescholarship.org The availability of specifically labeled DL-GLUTAMIC ACID (2,4,4-D3) provides a crucial reference compound for calibrating these imaging methods and could potentially be used as a direct tracer to probe glutamate-specific pathways in diseases like cancer or neurodegenerative disorders.

Q & A

Basic: How can researchers verify deuteration sites and isotopic purity in DL-Glutamic Acid (2,4,4-D3)?

Methodological Answer:
Deuteration sites and isotopic purity are typically confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For MS, high-resolution instruments (e.g., LC-MS/MS) can distinguish isotopic peaks and quantify deuterium incorporation by comparing observed mass-to-charge ratios with theoretical values. NMR (e.g., 2^2H NMR or 1^1H NMR with deuterium decoupling) identifies specific deuteration sites by analyzing peak splitting patterns and chemical shifts. For example, the 2,4,4-D3 labeling pattern should suppress specific proton signals in 1^1H NMR spectra corresponding to the deuterated carbons. Isotopic purity ≥97% is achievable via supplier certifications (e.g., Cambridge Isotope Laboratories) but should be cross-validated in-house using calibration standards .

Basic: What analytical techniques are recommended for assessing the physicochemical stability of DL-Glutamic Acid (2,4,4-D3) in experimental conditions?

Methodological Answer:
Stability under varying temperatures, humidity, and pH can be evaluated using:

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to monitor decomposition temperatures and phase transitions.
  • X-ray Diffraction (XRD) to assess crystallinity changes under stress conditions.
  • High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detection to quantify degradation products.
    DL-Glutamic Acid (2,4,4-D3) exhibits superior stability compared to L-glutamic acid polymorphs (α and β forms) under ambient conditions, but prolonged exposure to high humidity (>80%) may induce deliquescence, requiring controlled storage .

Advanced: How does solvent choice (aqueous vs. methanol) influence cloud condensation nuclei (CCN) activity in deuterated glutamic acid derivatives?

Methodological Answer:
Solvent selection impacts particle morphology and hygroscopicity, critical for CCN activation. Experimental protocols involve:

Atomization : Generate aerosol particles from aqueous or methanol solutions using a nebulizer.

CCN Counter : Measure activation diameters at controlled supersaturations (e.g., 0.11%, 0.21%, 0.32%).

Data Analysis : Compare ψ (hygroscopicity parameter) values between solvents.
For DL-Glutamic Acid (2,4,4-D3), differences in ψ values between methanol and aqueous solutions are within experimental error at all supersaturations. However, solvent choice significantly affects compounds like adipic acid (66% variation in ψ), necessitating solvent-specific calibration .

Advanced: How should researchers design metabolic tracing studies using multi-isotope variants of DL-Glutamic Acid?

Methodological Answer:
Key considerations include:

  • Isotope Position : Select labels (e.g., 13^{13}C at C1/C3/C5, 15^{15}N, or 2^{2}H at 2,4,4-D3) based on target metabolic pathways. For example, 13^{13}C-labeled variants track carbon flux in the TCA cycle, while deuterated forms are used in mass spectrometry to avoid isotopic interference with natural abundance metabolites.
  • Tracer Concentration : Optimize using dose-response experiments to avoid cytotoxicity.
  • Analytical Validation : Pair with 13^{13}C-NMR or gas chromatography-mass spectrometry (GC-MS) to resolve isotopic scrambling.
    Multi-isotope versions (e.g., [1-13^{13}C; 15N] or [2,4,4-D3; 5-13^{13}C]) enable multiplexed tracing but require rigorous purity checks .

Advanced: How can contradictory data on CCN activation efficiency between solvent systems be resolved?

Methodological Answer:
Contradictions arise from variations in:

  • Particle Crystallinity : Methanol-generated particles may form amorphous structures with higher water uptake.
  • Experimental Artifacts : Humidity fluctuations during atomization or size-selection biases.
    Mitigation Strategies :
  • Standardize solvent removal protocols (e.g., drying under inert gas).
  • Use scanning mobility particle sizers (SMPS) to ensure monodisperse particle distributions.
  • Replicate experiments across multiple supersaturation levels to identify solvent-independent trends.
    For DL-Glutamic Acid (2,4,4-D3), discrepancies are minimal, but adipic acid requires solvent-specific reporting .

Advanced: What protocols ensure accurate quantification of deuterated glutamic acid in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Deproteinize using ice-cold methanol/acetonitrile (80:20 v/v) to precipitate interfering proteins.
  • Chromatography : Utilize hydrophilic interaction liquid chromatography (HILIC) for polar metabolite separation.
  • Mass Spectrometry : Employ tandem MS with multiple reaction monitoring (MRM) for selective detection. Use internal standards like [2,3,3,4,4-D5]-DL-Glutamic Acid to correct for matrix effects.
  • Calibration : Prepare standard curves in matched biological matrices to account for ion suppression/enhancement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.